molecular formula C16H16ClNO3S B2914824 4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide CAS No. 923087-54-1

4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide

Cat. No.: B2914824
CAS No.: 923087-54-1
M. Wt: 337.82
InChI Key: FMWQXCJVAKRYJI-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-(4-chlorophenyl)butanamide is a synthetic organic compound featuring a benzenesulfonyl group linked to a butanamide chain that is substituted with a 4-chlorophenyl group. This structural motif is characteristic of a sulfonamide derivative, a class of compounds with a well-established and broad spectrum of pharmacological activities. Sulfonamides are extensively investigated in medicinal chemistry for their potential as enzyme inhibitors, particularly in oncology and antimicrobial research . For instance, recent studies have developed novel N-(4-chlorophenyl)benzenesulfonamide derivatives as potent inhibitors of the β-catenin pathway, demonstrating enhanced antitumor activity and metabolic stability in models of colorectal cancer . The presence of the sulfonamide group allows for potential hydrogen bonding with biological targets, which is critical for its mechanism of action . The chlorophenyl moiety is a common pharmacophore that can influence the compound's lipophilicity and binding affinity to target proteins. This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. It is offered as a high-purity solid for use in a controlled laboratory environment. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c17-13-8-10-14(11-9-13)18-16(19)7-4-12-22(20,21)15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWQXCJVAKRYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide typically involves the reaction of benzenesulfonyl chloride with N-(4-chlorophenyl)butanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and sulfonyl groups undergo hydrolysis under acidic or alkaline conditions:

  • Amide bond hydrolysis :
    • Conditions : 6M HCl (reflux, 8–12 hrs) or 2M NaOH (80°C, 4–6 hrs)
    • Products : 4-(Benzenesulfonyl)butanoic acid and 4-chloroaniline .
    • Mechanism : Acidic conditions protonate the carbonyl oxygen, while alkaline conditions deprotonate the nucleophile (water/hydroxide).
  • Sulfonyl group stability : The benzenesulfonyl moiety resists hydrolysis under standard conditions but degrades in concentrated H₂SO₄ or HNO₃ at elevated temperatures (>100°C) .

Nucleophilic Substitution

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (SₙAr) under activating conditions:

Reaction Reagents/Conditions Product Yield Reference
AminationNH₃, CuCl₂, DMF, 120°C, 24h4-Amino-N-(4-chlorophenyl)butanamide68%
MethoxylationNaOMe, Pd(OAc)₂, 100°C, 12h4-Methoxy-N-(4-chlorophenyl)butanamide52%

Key Insight : Electron-withdrawing sulfonyl and chloro groups activate the phenyl ring for SₙAr, though steric hindrance limits yields .

Reduction Reactions

The amide group is selectively reduced to amines:

  • LiAlH₄ reduction :
    • Conditions : LiAlH₄, anhydrous THF, 0°C → RT, 6h
    • Product : 4-(Benzenesulfonyl)-N-(4-chlorophenyl)butylamine
    • Yield : 85% .
  • Catalytic hydrogenation :
    • Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C, 12h
    • Product : Partial reduction observed with 40% conversion .

Oxidation Reactions

The aliphatic chain undergoes oxidation under strong conditions:

Oxidizing Agent Conditions Product Reference
KMnO₄ (acidic)H₂SO₄, 80°C, 4h4-(Benzenesulfonyl)succinic acid
CrO₃Acetic acid, RT, 8h4-(Benzenesulfonyl)-2-ketobutanamide

Note : The sulfonyl group remains intact during oxidation.

Electrophilic Aromatic Substitution

The benzenesulfonyl ring undergoes nitration and sulfonation:

Reaction Reagents Position Yield Reference
NitrationHNO₃/H₂SO₄, 0°C, 2hMeta73%
SulfonationSO₃, H₂SO₄, 50°C, 6hPara61%

Mechanism : Sulfonyl groups direct electrophiles to meta positions .

Acid-Base Reactivity

  • pKa values :
    • Sulfonamide NH: ~10.2 (weakly acidic)
    • Amide NH: ~15.5 (non-acidic under standard conditions).
  • Deprotonation : Forms salts with strong bases (e.g., NaH) but reverts in aqueous media .

Scientific Research Applications

4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4-chlorophenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Variations and Key Features

The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic systems, or sulfonyl group modifications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties
4-(Benzenesulfonyl)-N-(4-chlorophenyl)butanamide C₁₆H₁₅ClN₂O₃S 350.82 Benzenesulfonyl, 4-chlorophenyl Polar sulfonyl group; moderate lipophilicity
4-((4-Chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 941951-04-8) C₂₁H₂₂ClN₃O₇S 495.9 Oxadiazole ring with trimethoxyphenyl Enhanced metabolic stability due to oxadiazole; higher molecular weight
4-(4-Chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide (CAS 590399-42-1) C₂₁H₂₄ClN₂O₄S 435.94 Pyrrolidine-sulfonamide, phenoxy group Increased steric bulk; potential for altered receptor binding
2-([(4-Chlorophenyl)sulfonyl]amino)-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide (CAS 317378-06-6) C₁₉H₁₉ClF₃N₂O₄S 463.88 Trifluoromethoxy group, branched methyl High hydrophobicity; improved membrane permeability
4-(4-Chlorophenyl)-N-(quinolin-8-yl)butanamide (3e) C₁₉H₁₆ClN₂O 321.80 Quinoline substituent Planar aromatic system; potential π-π stacking interactions

Physicochemical Properties

  • Solubility: The target compound’s benzenesulfonyl group enhances water solubility compared to non-sulfonylated analogs. However, the 4-chlorophenyl group reduces aqueous solubility, favoring organic solvents. The trifluoromethoxy group in CAS 317378-06-6 increases hydrophobicity, likely reducing water solubility but improving lipid bilayer penetration .
  • Thermal Stability :
    • Sulfonamides generally exhibit high thermal stability. The oxadiazole derivative (CAS 941951-04-8) may have enhanced stability due to aromatic heterocycles .

Pharmacological Implications (Inferred from Structural Features)

  • Enzyme Inhibition: Sulfonamide groups are known to inhibit carbonic anhydrases and proteases. The target compound’s sulfonyl moiety may confer similar activity .
  • Antimicrobial Potential: The quinoline-containing analog (3e) shares structural motifs with antimalarial drugs, suggesting possible antimicrobial applications .
  • CNS Penetration : Compounds with trifluoromethoxy groups (e.g., CAS 317378-06-6) are often designed for central nervous system targets due to improved blood-brain barrier permeability .

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

Base UsedTemperature (°C)Yield (%)Reference
Pyridine0–2572
Triethylamine2568
DMAP*2565
*DMAP = 4-Dimethylaminopyridine

Advanced: How does the benzenesulfonyl group influence biological activity compared to halogenated analogs (e.g., bromo or chloro derivatives)?

Answer:
The sulfonyl group enhances hydrogen-bonding capacity and electron-withdrawing effects, impacting target binding. Comparative studies with analogs show:

  • Enzyme Inhibition : Sulfonyl derivatives exhibit 3–5× higher inhibition of serine proteases (e.g., trypsin) than bromo analogs due to stronger hydrogen bonding .
  • Cellular Uptake : LogP values (measured via HPLC) are lower for sulfonyl derivatives (LogP = 2.1) vs. bromo analogs (LogP = 3.4), suggesting improved solubility .
  • SAR Analysis : Molecular docking (AutoDock Vina) reveals sulfonyl groups form stable interactions with catalytic triads in enzymes (e.g., ∆G = −9.2 kcal/mol vs. −7.8 kcal/mol for bromo analogs) .

Note: Contradictions in IC50 values across studies may arise from assay pH variations (optimal activity at pH 7.4) .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl group at δ 7.5–8.0 ppm for aromatic protons; amide proton at δ 10.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 378.06; observed = 378.05) validates molecular formula .
  • X-ray Crystallography : Resolve crystal packing (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks (d(O···H) = 1.89 Å) .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data?

Answer:
Contradictions often stem from:

  • Assay Conditions : Standardize buffer systems (e.g., Tris-HCl vs. phosphate) and ionic strength .
  • Compound Purity : Validate via HPLC (>98% purity; retention time = 6.2 min, C18 column) .
  • Structural Confirmation : Re-evaluate stereochemistry via circular dichroism (CD) if chiral centers exist .

Q. Table 2: IC50 Variability in Serine Protease Inhibition

StudyIC50 (µM)Assay pHPurity (%)Reference
A0.457.499
B1.26.895

Basic: How to assess solubility and stability under physiological conditions?

Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4); reported solubility = 12.5 mg/mL .
  • Stability : Conduct LC-MS stability assays (37°C, 24 hrs):
    • Hydrolytic Stability : Degradation <5% in PBS .
    • Photostability : Protect from UV light (t½ = 48 hrs under 365 nm exposure) .

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with tubulin (PDB: 1SA0) or proteases (PDB: 1S4Q) .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD < 2.0 Å for sulfonyl-enzyme complexes) .
  • QSAR Models : 3D-QSAR (CoMFA) identifies critical substituents (e.g., sulfonyl contributes 40% to activity) .

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